molecular formula C19H17BrN2O3S2 B376924 5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B376924
M. Wt: 465.4 g/mol
InChI Key: BXZMGVKBENDJHJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane involves multiple steps, starting from the precursor hexamine. The process includes nitration reactions, which are carried out under controlled conditions to ensure safety and yield. The nitration typically involves the use of nitric acid and sulfuric acid as reagents.

Industrial Production Methods

Industrial production of 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane often employs continuous flow reactors to enhance safety and efficiency. The use of advanced crystallization techniques, such as spray drying and slow evaporation, helps in obtaining high-purity crystals of the compound .

Chemical Reactions Analysis

Types of Reactions

2,4,6,8,10,12-hexanitrohexaazaisowurtzitane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: Substitution reactions can occur at the nitro groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2,4,6,8,10,12-hexanitrohexaazaisowurtzitane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane involves the rapid release of energy upon detonation. The compound’s molecular structure allows for the efficient transfer of energy, leading to high detonation velocity and pressure. The nitro groups play a crucial role in the compound’s explosive properties, as they undergo rapid decomposition to produce gases and heat .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6,8,10,12-hexanitrohexaazaisowurtzitane stands out due to its high detonation velocity and pressure, making it one of the most powerful explosives available. Its unique molecular structure allows for efficient energy transfer, which is not observed in other similar compounds.

Properties

Molecular Formula

C19H17BrN2O3S2

Molecular Weight

465.4 g/mol

IUPAC Name

5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C19H17BrN2O3S2/c1-19(2)7-12-14(8-25-19)27-17-15(12)16(24)21-18(22-17)26-9-13(23)10-3-5-11(20)6-4-10/h3-6H,7-9H2,1-2H3,(H,21,22,24)

InChI Key

BXZMGVKBENDJHJ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)NC(=N3)SCC(=O)C4=CC=C(C=C4)Br)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)NC(=N3)SCC(=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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